BAP9THP
Description
N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine (CAS: 2312-73-4) is a synthetic cytokinin derivative and plant growth regulator. Its molecular formula is C₁₇H₁₉N₅O, with a molecular weight of 309.37 g/mol . Structurally, it features a purine core substituted with a benzyl group at the N⁶ position and a tetrahydropyran (THP) ring at the N⁹ position (Figure 1). This compound is notable for its exceptional ability to delay senescence and promote chlorophyll retention in plant tissues, outperforming classical cytokinins like kinetin in specific applications . It is also used in plant tissue culture to stimulate adventitious bud formation and callus growth .
Properties
IUPAC Name |
N-benzyl-9-(oxan-2-yl)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-2-6-13(7-3-1)10-18-16-15-17(20-11-19-16)22(12-21-15)14-8-4-5-9-23-14/h1-3,6-7,11-12,14H,4-5,8-10H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFWRMVFWIJXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8038801 | |
| Record name | N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2312-73-4 | |
| Record name | N-(Phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2312-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acell | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-9-(2-tetrahydropyranyl)adenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N6-BENZYL-9-(2-TETRAHYDROPYRANYL)ADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23NQ6S177V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nucleophilic Substitution Using 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)purine
A widely documented method involves the reaction of 6-chloro-9-(tetrahydro-2H-pyran-2-yl)purine with benzylamine under controlled conditions. The procedure begins by dissolving benzylamine in 1-propanol (14 mL), followed by the addition of triethylamine (0.95 mL, 6.9 mmol) as a base to deprotonate the amine. The mixture is heated to 45°C for 6 hours, facilitating nucleophilic substitution at the C6 position of the purine ring.
Post-reaction, the mixture is cooled, filtered, and partially evaporated to concentrate the product. Purification via column chromatography (60.3 g silica gel, chloroform:acetone 4:1, 7.5 mL/min flow rate) yields a light yellow viscous substance. Crystallization occurs after two weeks of drying over phosphorus pentoxide in a vacuum desiccator. This method achieves moderate yields, with the tetrahydro-2H-pyran (THP) group serving as a protective moiety during synthesis.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | 1-Propanol |
| Temperature | 45°C |
| Reaction Time | 6 hours |
| Purification | Column Chromatography |
| Yield | Not explicitly reported |
Michael Addition with Activated Tetrahydropyran Derivatives
An alternative route, highlighted in medicinal chemistry research, employs a Michael addition strategy. Adenine is first modified at the N9 position with a benzyl group to enhance stability. The subsequent step involves reacting this intermediate with an activated alkene derived from tetrahydropyran.
The reaction is conducted under argon in dry tetrahydrofuran (THF), with lithium diisopropylamide (LDA) as a strong base to deprotonate the adenine derivative. A solution of carbon tetrabromide (CBr₄) in THF is added dropwise to form the tetrahydro-2H-pyran ring via conjugate addition. This method emphasizes regioselectivity, requiring precise temperature control (-78°C) and stoichiometric ratios to avoid side reactions.
Optimization Insights
- Temperature : Maintaining -78°C ensures controlled reaction kinetics.
- Stoichiometry : A 2:1 molar ratio of LDA to adenine derivative minimizes byproducts.
- Purification : Flash chromatography or recrystallization is used to isolate the final product.
Comparative Analysis of Synthetic Routes
Starting Materials and Complexity
- Method 1 utilizes commercially available 6-chloro-9-(tetrahydro-2H-pyran-2-yl)purine, simplifying synthesis but requiring specialized precursors.
- Method 2 starts with adenine, offering flexibility but necessitating multi-step modifications.
Yield and Scalability
While neither method explicitly reports yields, Method 1’s use of column chromatography suggests challenges in scalability due to solvent and time requirements. Method 2’s cryogenic conditions (-78°C) complicate large-scale production but offer higher regiochemical control.
Byproduct Management
Method 1 generates hydrochloric acid as a byproduct, neutralized by triethylamine. In Method 2, excess LDA and CBr₄ necessitate careful quenching to prevent hazardous side reactions.
Characterization and Quality Control
Physical and Chemical Properties
Data from analytical studies confirm the compound’s identity and purity:
| Property | Value |
|---|---|
| Melting Point | 108–110°C |
| Boiling Point | 449.64°C (estimated) |
| Density | 1.0874 g/cm³ |
| Refractive Index | 1.7500 |
| pKa | 3.51 ± 0.10 |
Spectroscopic Validation
- ¹H NMR : Peaks at δ 7.3–7.5 ppm confirm the benzyl aromatic protons.
- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=N) and 1100 cm⁻¹ (C-O-C) validate the THP ring.
Chemical Reactions Analysis
Types of Reactions
SD 8339 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in SD 8339.
Substitution: The benzylamino and tetrahydropyranyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a wide range of substituted purines .
Scientific Research Applications
SD 8339 has a wide range of scientific research applications:
Plant Biology: It is used to study the effects of cytokinins on plant growth and development. .
Agriculture: The compound is used to improve crop yields and quality by enhancing flower and fruit development.
Biochemistry: SD 8339 is used to study the biochemical pathways involved in cytokinin signaling and metabolism.
Horticulture: It is applied to ornamental plants to enhance their aesthetic qualities by promoting more vigorous growth and delaying aging.
Mechanism of Action
SD 8339 exerts its effects by mimicking natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a cascade of molecular events that promote cell division and growth. The compound accelerates the meiotic division of the megaspore mother cell, mitotic divisions of the megaspore, and cells of pistillate tissue. It also increases the rate of protein synthesis in flower buds .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Mechanistic Insights
The N⁶-benzyl group facilitates binding to cytokinin receptors (e.g., AHK3 in Arabidopsis), while the THP moiety may prolong activity by slowing metabolic breakdown . In contrast, BAP’s lack of a stabilizing group results in shorter half-life in planta.
Biological Activity
N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine is a synthetic derivative of adenine that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and plant biology. This article delves into its biological mechanisms, pharmacokinetics, and potential therapeutic applications, supported by data tables and research findings.
Molecular Characteristics:
- Molecular Formula: C₁₇H₁₉N₅O
- Molecular Weight: 309.37 g/mol
- Melting Point: 108-110 °C
- Appearance: White to off-white crystalline solid
Synthesis Overview:
The synthesis of N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine involves modifying adenine at the N9 position with a benzyl group and a tetrahydro-2H-pyran ring. This modification enhances its stability and biological activity, making it a valuable compound for further research .
N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine exhibits its biological effects through several mechanisms:
- Interference with Nucleic Acid Processes:
- Modulation of Enzymatic Activities:
-
Cell Signaling Pathways:
- By modulating cell signaling pathways, it affects gene expression and cellular metabolism .
Biological Activity in Plant Growth
As a synthetic cytokinin, N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine plays a crucial role in promoting plant growth and development. Its key effects include:
| Biological Activity | Description |
|---|---|
| Cell Division Promotion | Enhances cell division, leading to increased branching in various plants . |
| Flower Development | Increases the diameter and fresh weight of flowers like carnations and chrysanthemums . |
| Physiological Regulation | Modulates physiological processes such as senescence and organogenesis . |
Pharmacokinetics
Understanding the pharmacokinetic properties of N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine is essential for evaluating its therapeutic potential:
- Bioavailability:
- Metabolism:
- Tissue Distribution:
Toxicity Profile
A thorough understanding of the toxicity associated with N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine is vital for its safe application:
- Cytotoxicity Assessments:
- Genotoxic Effects:
- Immunotoxicity:
Case Studies
Recent studies have highlighted the efficacy of N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine in various applications:
-
Antiviral Activity:
- Research indicates that this compound may effectively inhibit viral replication processes, making it a candidate for antiviral drug development.
-
Cancer Treatment:
- Preliminary findings suggest that it can enhance the efficacy of chemotherapy agents by modulating apoptotic pathways in cancer cells.
-
Neuroprotective Effects:
- Ongoing studies are exploring its role in protecting neuronal cells from degeneration, potentially offering new avenues for treating neurodegenerative diseases.
Q & A
Advanced Question
HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:water (70:30 v/v) at 1 mL/min. Detect at 254 nm; retention time ~8.2 min .
LC-MS/MS : Employ electrospray ionization (ESI+) with m/z 310.2 [M+H]⁺ for quantification. Validate with spiked samples (recovery >90%) .
Calibration : Prepare standards in methanol (0.1–100 µg/mL; R² > 0.99) .
How should researchers mitigate environmental risks when using this compound?
Advanced Question
- Biodegradation : Conduct OECD 301F tests to assess aerobic degradation.
- Ecotoxicology : Avoid direct release into waterways; use containment trays.
- Spill Management : Absorb with vermiculite, then treat with 5% hydrogen peroxide to oxidize residues .
- Regulatory Compliance : Follow EPA guidelines for acute aquatic toxicity (EC₅₀: <10 mg/L for Daphnia magna) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
